C-Reactive Protein (CRP) (174-185)

Übersicht

Beschreibung

C-Reactive Protein (CRP) (174-185) is a fragment of the C-Reactive Protein . CRP is an acute-phase protein of hepatic origin that increases following interleukin-6 secretion by macrophages and T cells . It is a cardiovascular risk marker and may promote atherogenesis . The fragment CRP (174-185) shows similar activity by significantly enhancing the tumoricidal activity of human monocytes and alveolar macrophages in vitro .

Synthesis Analysis

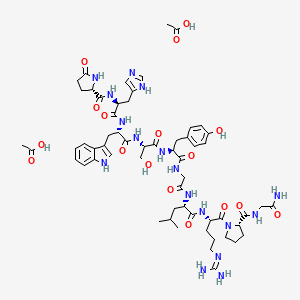

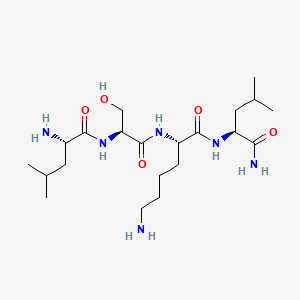

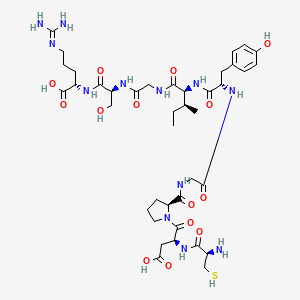

CRP (174-185) is a synthetic peptide fragment of CRP . It is used to resolve the function of amino acid sequences and domains within CRP .Molecular Structure Analysis

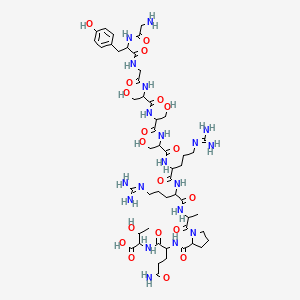

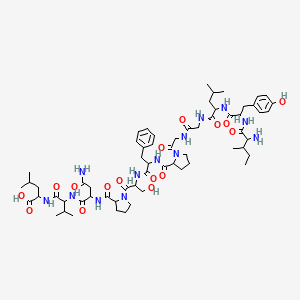

The molecular formula of CRP (174-185) is C62H93N13O16 . The sequence of this peptide fragment is Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu .Physical And Chemical Properties Analysis

CRP (174-185) is a solid substance with a molecular weight of 1276.48 . It is white to off-white in color . The peptide is stable for 2 years at -80°C and for 1 year at -20°C .Wissenschaftliche Forschungsanwendungen

Neonatal Sepsis

C-reactive protein (CRP) is extensively used in diagnosing neonatal sepsis. It is crucial for the humoral response to bacterial invasion, though its synthesis delay affects early detection sensitivity. Improvements in diagnostic accuracy are seen with serial determinations and combining CRP with other markers like interleukins or procalcitonin. CRP is also valuable in treatment response monitoring and guiding antibiotic therapy, with ongoing research to better understand its dynamics in neonates (Hofer et al., 2012).

Electrochemical Detection

Advancements in CRP detection involve the use of DNA aptamers as recognition layers in electrochemical sensors. These sensors exhibit high selectivity and sensitivity, demonstrating potential for accurate and rapid CRP measurement in clinical diagnostics (Jarczewska et al., 2018).

Chronic Inflammatory and Neurodegenerative Diseases

CRP, an acute-phase protein, is associated with chronic inflammation and neurodegenerative diseases such as cardiovascular disease, type 2 diabetes, and Alzheimer’s disease. Its distinct forms, including monomeric CRP (mCRP), have differing functional properties and implications for disease pathogenesis. This emphasizes the potential for CRP in diagnostics and treatment of these conditions (Luan & Yao, 2018).

Cardiovascular Disease

CRP plays diverse roles in cardiovascular diseases. Differentiated by its isoforms, native CRP (nCRP) and mCRP, CRP's functions range from biomarker in infection and inflammation to predictor of cardiovascular incidents. Understanding the structural and functional differences between its isoforms is crucial for future research in cardiovascular pathology (Boncler et al., 2019).

Cerebral Hemorrhage

In cerebral hemorrhage, CRP is a vital mediator and biomarker. High-sensitivity assays for CRP are recommended in ischemic stroke patient risk assessment. Its elevation correlates with outcomes like death and vascular complications, but not with an increased ICH risk, highlighting its predictive value in clinical settings (Di Napoli et al., 2018).

Biology of Disease

CRP, a major component of inflammatory reactions, plays a significant role in innate immunity. Its concentration can rapidly increase in response to tissue injury or infection. Originally seen as an acute-phase marker, its status has evolved to a disease marker, especially in cardiovascular diseases. This review focuses on CRP's role in health and disease, underlining its significance as a therapeutic and research reagent (Ansar & Ghosh, 2013).

Inflammatory Disease Treatment

Recent findings suggest CRP is not just a marker but also a mediator of inflammation. Structural changes in CRP, revealing two conformationally distinct forms with opposite inflammatory properties, have led to therapeutic strategies targeting CRP in inflammatory diseases like atherosclerosis and ischemia/reperfusion injury (Thiele et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODGVWMUDZVVII-FVTMRLMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H93N13O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745603 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160369-86-8 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

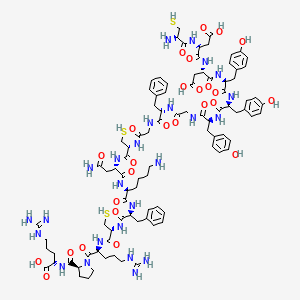

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.